
1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)- is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of 1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)- typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)- involves its interaction with various molecular targets. In the case of its antimicrobial activity, the compound likely disrupts the cell membrane or interferes with essential enzymes within the microbial cells . For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)- can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazol-2-amine: A simpler derivative with similar antimicrobial properties.
N-phenyl-1,3,4-thiadiazol-2-amine:
5-[Substituted]-1,3,4-thiadiazol-2-amines: These compounds have been studied for their DNA binding interactions and potential as anticancer agents. The uniqueness of 1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)- lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.
Properties
CAS No. |
209396-41-8 |
|---|---|
Molecular Formula |
C15H12N4S2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-(phenothiazin-10-ylmethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H12N4S2/c16-15-18-17-14(21-15)9-19-10-5-1-3-7-12(10)20-13-8-4-2-6-11(13)19/h1-8H,9H2,(H2,16,18) |
InChI Key |
WEFRDQKMJNVIHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC4=NN=C(S4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane](/img/structure/B14256556.png)
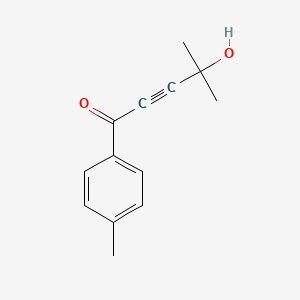
![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)
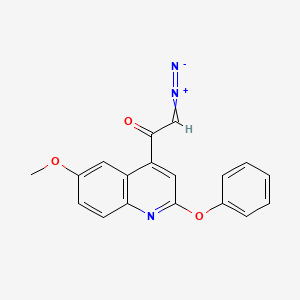
![(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol](/img/structure/B14256571.png)

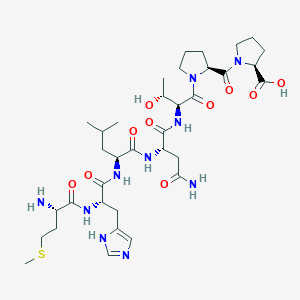
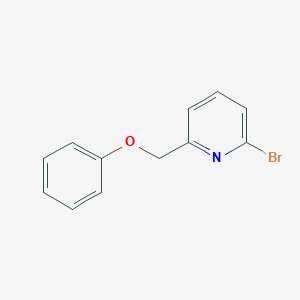
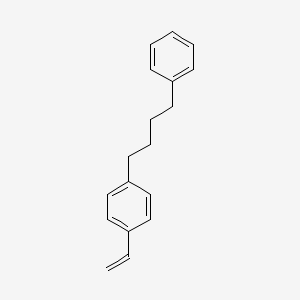
![2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B14256623.png)
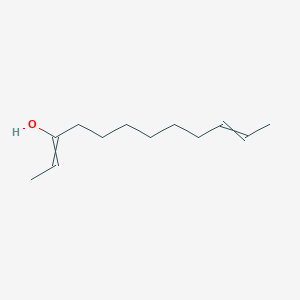
![Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]-](/img/structure/B14256626.png)
